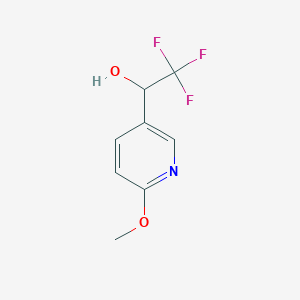

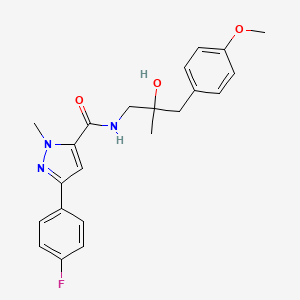

![molecular formula C11H16N4O2 B2523911 1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2199573-38-9](/img/structure/B2523911.png)

1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole” is a chemical compound. It is a type of 1,2,3-triazole, which is a class of heterocyclic compounds . The 1,2,3-triazoles are di-unsaturated rings composed of three nitrogen atoms within a heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,3-triazoles typically involves a Cu(I)-catalyzed 1,3-dipolar cycloaddition of azides with alkynes, also known as the "click reaction" . This reaction is known for its high yields and complete regioselectivity .Scientific Research Applications

Antibacterial Agents

Research into 1,2,3-triazoles, including derivatives similar to the specified compound, has shown promising results in developing new antibacterial agents. For example, derivatives of 1,2,3-triazoles have been identified as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, making them promising candidates for safer antibacterial treatments (Reck et al., 2005). This finding is crucial as it addresses the need for antibacterial agents with improved safety profiles.

Synthesis and Characterization

The chemistry of 1,2,3-triazoles, including their methods of synthesis and reactions, has been extensively studied due to their potential applications in light stabilizers, optical brightening agents, and precursors for heterocyclic systems with potential carcinostatic properties (Gilchrist & Gymer, 1974). These compounds' versatility and the ability to introduce various substituents make them valuable for synthesizing a wide range of biologically active molecules.

Novel Drug Candidates

1,2,3-Triazole compounds have also been explored for their potential in drug development, with specific derivatives being synthesized and tested for activity against challenging pathogens such as Mycobacterium tuberculosis. One study demonstrated the synthesis of novel derivatives that showed promising activity against both standard and multidrug-resistant strains of M. tuberculosis, highlighting the potential of 1,2,3-triazole derivatives in addressing antibiotic resistance (Venugopala et al., 2016).

Antifungal Applications

Another aspect of 1,2,3-triazole research focuses on antifungal applications, as seen in the development of itraconazole, a triazole derivative used to treat onychomycosis. This illustrates the broader utility of triazole compounds in creating effective treatments for fungal infections (Jain & Sehgal, 2001).

properties

IUPAC Name |

oxolan-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c16-11(10-1-4-17-8-10)14-5-9(6-14)7-15-3-2-12-13-15/h2-3,9-10H,1,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFHJVZEHHRSQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N2CC(C2)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2523829.png)

![N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2523834.png)

![N-({4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2523836.png)

![5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2523839.png)

![3-(benzenesulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2523840.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523844.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)